

# Unveiling MC180295: A Potent and Selective CDK9 Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

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## Abstract

**MC180295** is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By targeting the CDK9/cyclin T1 complex, **MC180295** has demonstrated significant anti-tumor activity in preclinical models, both in vitro and in vivo. [1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **MC180295**, offering valuable insights for researchers in oncology and drug development.

## Chemical Structure and Properties

**MC180295** is a diaminothiazole-based compound.[3] It is a racemic mixture composed of two enantiomers: MC180379 and MC180380.[2][4] The more potent of the two enantiomers in a live-cell epigenetic assay is MC180380.[2][4]

Chemical Structure of **MC180295**:

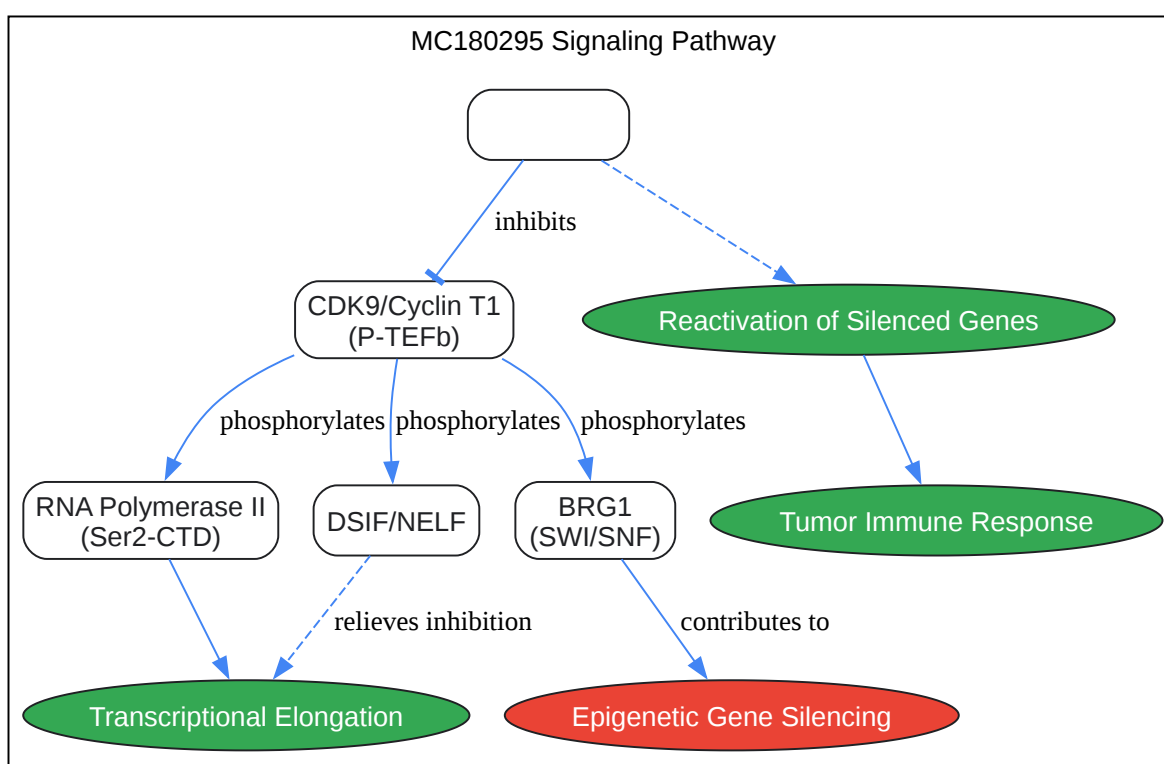
Caption: Chemical structure of **MC180295**.

## Mechanism of Action

**MC180295** is an ATP-competitive inhibitor that potently and selectively targets the CDK9-Cyclin T1 complex.[1][5] CDK9 is a crucial component of the Positive Transcription Elongation Factor

b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), as well as negative elongation factors, to promote transcriptional elongation.[2]

Inhibition of CDK9 by **MC180295** leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which in turn reactivates epigenetically silenced genes in cancer cells.[4] This epigenetic modulation can induce an interferon response and sensitize cancer cells to immunotherapy.[2]



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Caption: **MC180295** mechanism of action.

## Quantitative Data

**MC180295** exhibits high potency and selectivity for CDK9 over other cyclin-dependent kinases.

Target	IC50 (nM)	Selectivity vs. CDK9
CDK9/Cyclin T1	5	-
CDK1/Cyclin B	138	27.6-fold
CDK2/Cyclin A	233	46.6-fold
CDK2/Cyclin E	367	73.4-fold
CDK4/Cyclin D1	112	22.4-fold
CDK5/p25	186	37.2-fold
CDK6/Cyclin D3	712	142.4-fold
CDK7/Cyclin H	555	111-fold
GSK-3 $\alpha/\beta$	Inhibits	Not quantified

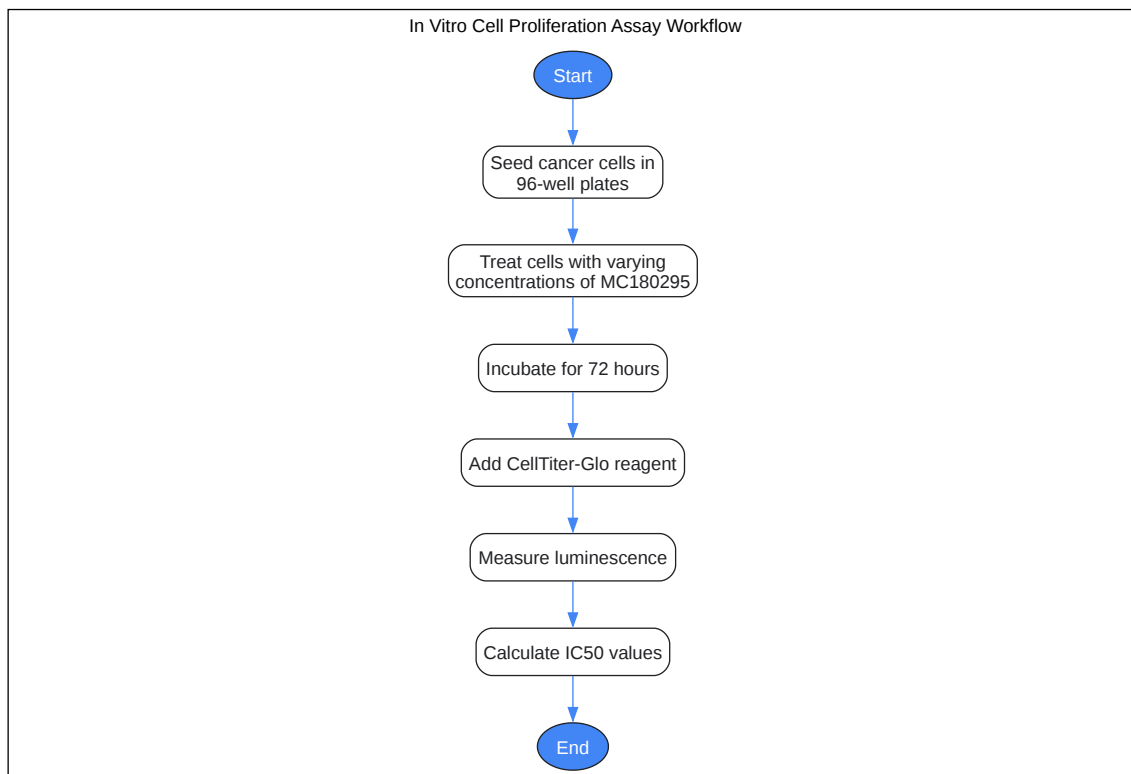
Data sourced from  
MedchemExpress.[1]

**MC180295** has demonstrated broad anti-proliferative activity across a panel of cancer cell lines, with a median IC50 of 171 nM in 46 cell lines.[2][4] It shows particular potency against Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[2][4]

## Experimental Protocols

### In Vitro Cell Proliferation Assay

A detailed protocol for assessing the anti-proliferative effects of **MC180295**.



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Caption: Workflow for in vitro cell proliferation assay.

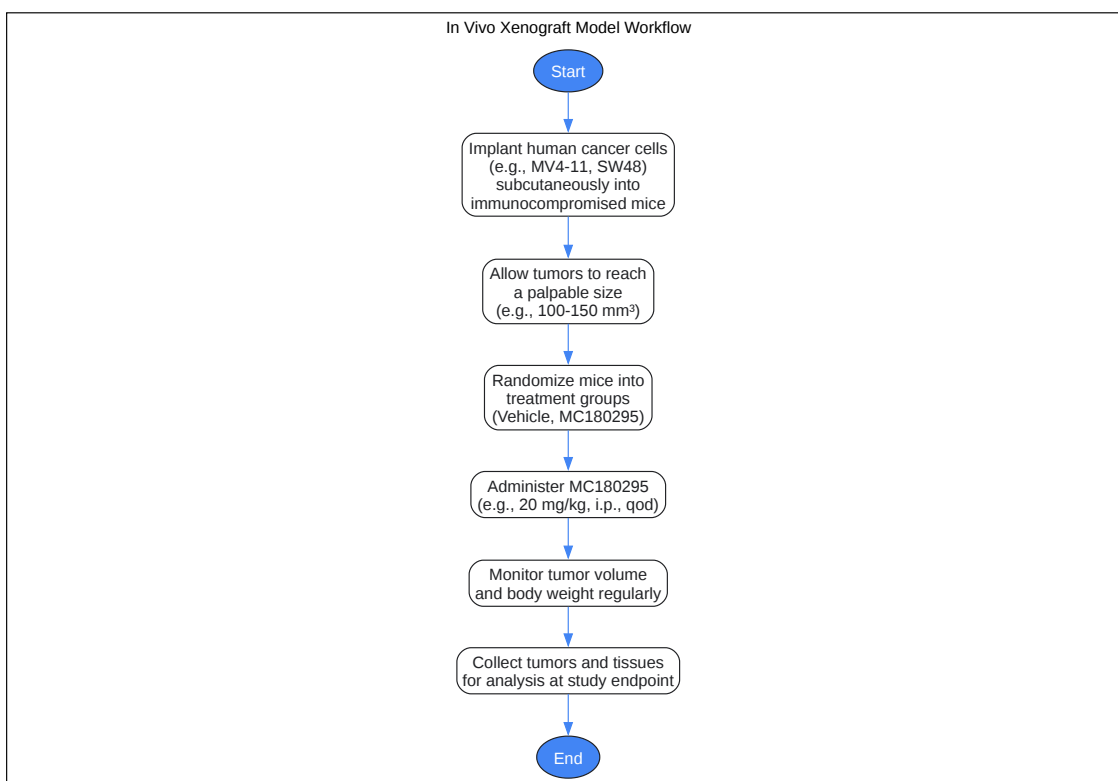
#### Methodology:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of **MC180295** or vehicle control.
- Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®).

- **Data Analysis:** Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC<sub>50</sub>) values.

## In Vivo Xenograft Mouse Model

A representative protocol for evaluating the in vivo anti-tumor efficacy of **MC180295**.



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Caption: Workflow for in vivo xenograft studies.

### Methodology:

- **Animal Models:** Immunocompromised mice (e.g., NSG or nude mice) are used.[2][6]
- **Tumor Cell Implantation:** Human cancer cells, such as MV4-11 (AML) or SW48 (colon cancer), are implanted subcutaneously.[2]

- Tumor Growth and Randomization: Tumors are allowed to grow to a specified size before the mice are randomized into treatment and control groups.[6]
- Drug Administration: **MC180295** is administered via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 20 mg/kg, every other day).[2]
- Monitoring: Tumor volume and the body weight of the animals are measured regularly to assess efficacy and toxicity.[6]
- Endpoint Analysis: At the conclusion of the study, tumors and other tissues can be collected for further analysis, such as pharmacodynamic and biomarker studies.

## Key Findings and Future Directions

- High Potency and Selectivity: **MC180295** is a nanomolar inhibitor of CDK9 with excellent selectivity over other CDKs.[1]
- Broad Anti-Cancer Activity: It demonstrates efficacy against a wide range of cancer cell lines, particularly those of hematological origin.[2][4]
- Epigenetic Modulation: **MC180295**'s ability to reactivate silenced genes presents a novel therapeutic strategy.[4]
- Synergistic Potential: Studies have shown that **MC180295** acts synergistically with other anti-cancer agents, such as the DNA methyltransferase inhibitor decitabine.[2][4]
- Immune Modulation: The anti-tumor effects of **MC180295** are partially dependent on CD8+ T cells, suggesting an immunomodulatory role.[2][4]

The promising preclinical data for **MC180295**, particularly its more potent enantiomer MC180380, warrant further investigation and position it as a strong candidate for clinical development in the treatment of various cancers.[4]

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